molecular formula C19H20ClF2N3O4 B184773 Sitafloxacin hydrate CAS No. 163253-37-0

Sitafloxacin hydrate

Cat. No.: B184773
CAS No.: 163253-37-0
M. Wt: 427.8 g/mol
InChI Key: ANCJYRJLOUSQBW-JJZGMWGRSA-N
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Description

Sitafloxacin hydrate is a broad-spectrum fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is used to treat severe and resistant bacterial infections. The chemical name of this compound is 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid hydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sitafloxacin hydrate involves several key steps:

Industrial Production Methods: The industrial production of this compound involves a mixing method that prevents dust dispersion and static bonding, ensuring uniform granules and high dissolution rates. The process is simple and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sitafloxacin hydrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions may produce various fluoroquinolone analogs .

Scientific Research Applications

Sitafloxacin hydrate has a wide range of scientific research applications:

Mechanism of Action

Sitafloxacin hydrate works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This dual inhibitory activity disrupts bacterial DNA processes, leading to cell death. This compound is effective against both Gram-positive and Gram-negative bacteria, including resistant strains .

Comparison with Similar Compounds

  • Levofloxacin
  • Ciprofloxacin
  • Moxifloxacin
  • Gatifloxacin

Comparison: Sitafloxacin hydrate is unique due to its dual inhibitory activity against DNA gyrase and topoisomerase IV, making it effective against resistant bacterial strains. It also has a broader spectrum of activity compared to other fluoroquinolones .

Biological Activity

Sitafloxacin hydrate, a new-generation fluoroquinolone antibiotic, exhibits significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its antimicrobial properties, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Overview of this compound

Sitafloxacin (DU-6859a), marketed as Gracevit in Japan, is indicated for the treatment of various bacterial infections, particularly respiratory and urinary tract infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects .

Antimicrobial Spectrum

Sitafloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones. The following table summarizes its minimum inhibitory concentrations (MIC) against key pathogens:

Pathogen MIC (mg/L)
Methicillin-susceptible S. aureus0.06 - 0.5
Methicillin-resistant S. aureus0.5 - 2
Streptococcus pneumoniae0.03 - 0.06
Haemophilus influenzae0.004
Moraxella catarrhalis0.008 - 0.015
Klebsiella pneumoniae0.12 - 0.25

These values indicate Sitafloxacin's superior efficacy compared to other fluoroquinolones like levofloxacin and moxifloxacin .

Pharmacokinetics

Sitafloxacin exhibits rapid absorption with a bioavailability of approximately 89%. The pharmacokinetic parameters are influenced by dosage regimens, with a notable cumulative urinary excretion of about 70% within 48 hours post-administration . The following key pharmacokinetic parameters have been established:

  • Peak Serum Concentration (Cmax) : Achieved within hours post-administration.
  • Half-Life : Approximately 6-8 hours.
  • Renal Clearance : Approximately 200 ml/min, indicating both glomerular filtration and tubular secretion involvement.

Clinical Efficacy

Clinical trials have demonstrated that Sitafloxacin is effective in treating various infections:

  • Respiratory Tract Infections : A phase II study showed that Sitafloxacin (400 mg once daily) was comparable to imipenem/cilastatin in hospitalized patients with pneumonia .
  • Urinary Tract Infections : In a randomized controlled trial, Sitafloxacin was shown to be superior to levofloxacin in treating acute uncomplicated urinary tract infections in Chinese adults .
  • Bacteriological Efficacy : A PK-PD analysis indicated that achieving target values of fAUC024h/MIC30fAUC_{0-24h}/MIC\geq 30 or fCmax/MIC2fC_{max}/MIC\geq 2 resulted in eradication rates exceeding 96% for treated infections .

Safety Profile

The safety profile of Sitafloxacin has been characterized through multiple clinical trials involving over 1,000 patients. Common adverse events include:

  • Gastrointestinal Disorders : Reported in approximately 17.2% of patients.
  • Liver Enzyme Elevations : Observed in about 16.2% of participants.
  • Phototoxicity : Although a concern in Caucasian populations, it is less relevant in hospital settings .

Case Study 1: Pneumonia Treatment

A multicenter trial evaluated the efficacy of Sitafloxacin compared to traditional antibiotics in elderly patients with community-acquired pneumonia. Results indicated significant improvement in clinical outcomes with Sitafloxacin, demonstrating its potential as a first-line treatment option.

Case Study 2: Complicated Urinary Tract Infections

In a study involving patients with complicated urinary tract infections, Sitafloxacin showed higher eradication rates than levofloxacin, reinforcing its role as an effective alternative for resistant strains .

Properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJYRJLOUSQBW-JJZGMWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163253-37-0
Record name Sitafloxacin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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